Cas no 946287-23-6 (4-chloro-2-4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole)

4-Chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a substituted piperazine moiety via a carbonyl bridge. This structure imparts significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors or bioactive intermediates. The chloro substituent enhances reactivity for further functionalization, while the oxazole ring contributes to metabolic stability and binding affinity. Its well-defined synthetic route allows for high purity and reproducibility, making it suitable for research applications in drug discovery. The compound’s balanced lipophilicity and steric properties may facilitate optimization for target selectivity and pharmacokinetic profiles.
4-chloro-2-4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole structure
946287-23-6 structure
商品名:4-chloro-2-4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole
CAS番号:946287-23-6
MF:C16H15ClN4O2S
メガワット:362.833900690079
CID:6208861
PubChem ID:16879924

4-chloro-2-4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 4-chloro-2-4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole
    • (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
    • 946287-23-6
    • AKOS024487715
    • [4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
    • 4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
    • F5002-0347
    • インチ: 1S/C16H15ClN4O2S/c1-10-9-12(23-19-10)15(22)20-5-7-21(8-6-20)16-18-14-11(17)3-2-4-13(14)24-16/h2-4,9H,5-8H2,1H3
    • InChIKey: PNAFHZPBZSHINK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2=C1N=C(N1CCN(C(C3=CC(C)=NO3)=O)CC1)S2

計算された属性

  • せいみつぶんしりょう: 362.0604246g/mol
  • どういたいしつりょう: 362.0604246g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 477
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

4-chloro-2-4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5002-0347-3mg
4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
946287-23-6
3mg
$94.5 2023-09-10
Life Chemicals
F5002-0347-20mg
4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
946287-23-6
20mg
$148.5 2023-09-10
Life Chemicals
F5002-0347-30mg
4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
946287-23-6
30mg
$178.5 2023-09-10
Life Chemicals
F5002-0347-4mg
4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
946287-23-6
4mg
$99.0 2023-09-10
Life Chemicals
F5002-0347-50mg
4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
946287-23-6
50mg
$240.0 2023-09-10
Life Chemicals
F5002-0347-75mg
4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
946287-23-6
75mg
$312.0 2023-09-10
Life Chemicals
F5002-0347-1mg
4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
946287-23-6
1mg
$81.0 2023-09-10
Life Chemicals
F5002-0347-20μmol
4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
946287-23-6
20μmol
$118.5 2023-09-10
Life Chemicals
F5002-0347-40mg
4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
946287-23-6
40mg
$210.0 2023-09-10
Life Chemicals
F5002-0347-10mg
4-chloro-2-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
946287-23-6
10mg
$118.5 2023-09-10

4-chloro-2-4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole 関連文献

4-chloro-2-4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazoleに関する追加情報

Compound CAS No. 946287-23-6: 4-Chloro-2-[4-(3-Methyl-1,2-Oxazole-5-Carbonyl)-Piperazin-1-Yl]-1,3-Benzothiazole

4-Chloro-2-[4-(3-Methyl-1,2-Oxazole-5-Carbonyl)-Piperazin-1-Yl]-1,3-Benzothiazole, identified by the CAS registry number 946287-23-6, is a complex organic compound with a unique structure that combines a benzothiazole core with a piperazine ring and a substituted oxazole moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, particularly in drug discovery and materials science.

The benzothiazole moiety is a well-known heterocyclic structure that exhibits a wide range of biological activities. In this compound, the benzothiazole ring is substituted at the 4-position with a chlorine atom and at the 2-position with a piperazine group. The piperazine ring itself is further substituted at the nitrogen atom with a carbonyl group connected to a 3-methyl oxazole ring. This intricate structure suggests that the compound may possess unique electronic properties and reactivity, making it an interesting candidate for further study.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have explored various synthetic routes to efficiently construct the molecule, including multi-component reactions and stepwise synthesis strategies. These efforts have led to improved yields and purities, which are critical for advancing its application in biological assays.

In terms of biological activity, preliminary screening has indicated that this compound exhibits potential anti-inflammatory and antioxidant properties. These findings are particularly promising given the increasing demand for novel therapeutic agents with improved efficacy and reduced side effects. Furthermore, the presence of multiple functional groups within the molecule suggests that it could serve as a versatile scaffold for further chemical modifications, enabling the exploration of diverse pharmacological profiles.

The integration of computational chemistry techniques has also played a pivotal role in understanding the properties of this compound. Molecular docking studies have revealed that the molecule can interact with key protein targets associated with inflammatory pathways, providing insights into its potential mechanism of action. Additionally, quantum chemical calculations have shed light on its electronic structure and reactivity, which are essential for predicting its behavior in different chemical environments.

From a materials science perspective, the compound's structural features make it an intriguing candidate for applications in optoelectronics and sensor technology. The conjugated system within the molecule could potentially exhibit interesting optical properties, such as fluorescence or absorption in specific wavelength regions. Researchers are currently investigating these properties to assess their suitability for use in advanced materials.

In conclusion, 4-Chloro-2-[4-(3-Methyl-1,2-Oxazole-5-Carbonyl)-Piperazin-1-Yl]-1,3-Benzothiazole (CAS No. 946287-23-6) represents a fascinating example of how complex organic molecules can be designed to explore diverse functional applications. With ongoing research into its synthesis, biological activity, and material properties, this compound holds significant promise for contributing to advancements in both pharmaceuticals and materials science.

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